Saccharocarcin A
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Overview
Description
Saccharocarcin A is an unusual tetronic acid structurally related to kijanimicin, chlorothricin, tetrocarcin, and versipelostatin . It exhibits pronounced activity against Gram-positive bacteria and Chlamydia trachomatis . This compound is a macrocyclic lactone produced by the bacterium Saccharothrix aerocolonigenes subsp. antibiotica .
Biochemical Analysis
Biochemical Properties
Saccharocarcin A interacts with various enzymes and proteins. Versipelostatin, a compound structurally related to this compound, was shown to inhibit transcription from the promoter of GRP78, a gene that is activated as part of a stress signaling pathway under glucose deprivation resulting in unfolded protein response (UPR) . Another related compound, Tetrocarcin A, appears to target the phosphatidylinositide-3’-kinase/Akt signaling pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to have pronounced activity against Gram-positive bacteria and Chlamydia trachomatis . The UPR-inhibitory action of Versipelostatin, a related compound, was seen only in conditions of glucose deprivation and caused selective and massive killing of the glucose-deprived cells .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with various biomolecules. The structures of this compound and its analogs were determined by their spectral data, and chemical degradation . All these compounds are derived from two modified tetronic acid homologs which differ from other tetronic acids by having an ethyl or propyl side chain at C-23 and a methyl group at C-16 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Saccharocarcin A involves complex organic reactions due to its macrocyclic lactone structure. The detailed synthetic routes are not widely documented, but it is known that the compound is derived from modified tetronic acid homologs .
Industrial Production Methods: Industrial production of this compound is limited due to its complex structure and the difficulty in obtaining high yields. It is typically isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica .
Chemical Reactions Analysis
Types of Reactions: Saccharocarcin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tetronic acid moiety.
Reduction: Reduction reactions can alter the macrocyclic lactone ring.
Substitution: Substitution reactions can occur at various positions on the molecule, particularly on the sugar moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Saccharocarcin A has several scientific research applications:
Mechanism of Action
Saccharocarcin A exerts its effects by inhibiting transcription from the promoter of GRP78, a gene activated as part of a stress signaling pathway under glucose deprivation . This results in the unfolded protein response, causing the death of glucose-deprived cells . Additionally, it targets the phosphatidylinositide-3’-kinase/Akt signaling pathway, which is crucial in cell survival and proliferation .
Comparison with Similar Compounds
- Kijanimicin
- Chlorothricin
- Tetrocarcin
- Versipelostatin
Comparison: Saccharocarcin A is unique due to its specific structure and the presence of a novel sugar-amide at C-17 . While it shares structural similarities with kijanimicin, chlorothricin, tetrocarcin, and versipelostatin, its distinct biological activity and mechanism of action set it apart .
Properties
CAS No. |
158475-32-2 |
---|---|
Molecular Formula |
C67H101NO20 |
Molecular Weight |
1240.532 |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-51-26-47(72)59(37(9)80-51)85-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22+,34-24+,62-54+/t31-,32?,33-,35-,36+,37+,38+,39-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,55+,56+,57-,58-,59+,60+,61-,65-,66+,67-/m0/s1 |
InChI Key |
QQZJNABARVXBJD-IXCNRNCNSA-N |
SMILES |
CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C |
Appearance |
White solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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